1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine
CAS No.: 1856032-05-7
Cat. No.: VC16574868
Molecular Formula: C12H18ClN3S
Molecular Weight: 271.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1856032-05-7 |
---|---|
Molecular Formula | C12H18ClN3S |
Molecular Weight | 271.81 g/mol |
IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
Standard InChI | InChI=1S/C12H17N3S.ClH/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12;/h4-6,9,13H,3,7-8H2,1-2H3;1H |
Standard InChI Key | QTCWWOGYNYYTFO-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)C)CNCC2=CC=CS2.Cl |
Introduction
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine is a synthetic organic compound featuring a pyrazole ring and a thienyl group. Its unique structure, which includes ethyl and methyl substitutions on the pyrazole ring, contributes to its distinct chemical properties and potential biological activities. This compound belongs to the broader class of pyrazole derivatives, which are widely studied in medicinal chemistry for their diverse applications.
Synthesis Methods
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine can be achieved through various organic synthesis techniques. These methods typically involve multiple steps, including the formation of the pyrazole ring, introduction of the thienyl group, and optimization of reaction conditions to enhance yield and purity.
Potential Applications
Pyrazole derivatives, including this compound, are of interest in medicinal chemistry due to their potential therapeutic properties. They can interact with various biological targets, making them candidates for drug development. The specific combination of substituents in 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine may influence its interaction profiles and biological activities compared to other similar compounds.
Related Compounds and Activities
Several compounds share structural similarities with 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine, exhibiting a range of biological activities:
Compound Name | Structure | Notable Activity |
---|---|---|
1-(3-methylpyrazol-4-yl)methanamine | Similar pyrazole core | Antimicrobial |
N-(2-thienylmethyl)-N'-phenylmethanamine | Thienyl and phenyl groups | Anticancer |
3-(thienylmethyl)-5-methylpyrazole | Pyrazole with thienyl | Neuroprotective |
Research Findings and Future Directions
Interaction studies involving 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-thienylmethyl)methanamine are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies can provide insights into how the compound interacts with biological systems, potentially leading to new therapeutic applications.
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